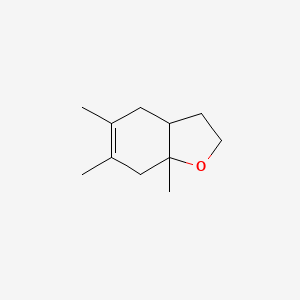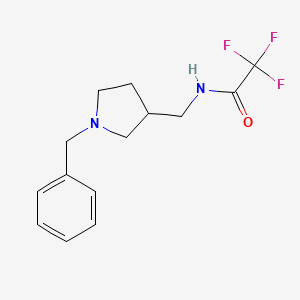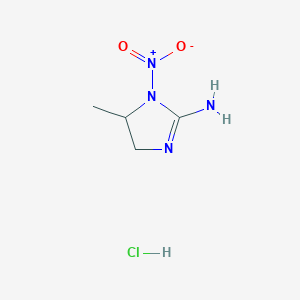
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is a compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antiprotozoal agents . This compound features a nitro group attached to an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or recrystallization to obtain the hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.
化学反応の分析
Types of Reactions
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Reduction: The major product is 5-Methyl-1-amino-4,5-dihydroimidazol-2-amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation: Oxidation products may include nitroso or nitro derivatives with different oxidation states.
科学的研究の応用
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
作用機序
The mechanism of action of 5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .
類似化合物との比較
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used to treat protozoal infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness
5-Methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The presence of the methyl and nitro groups at specific positions may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles .
特性
分子式 |
C4H9ClN4O2 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
5-methyl-1-nitro-4,5-dihydroimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-3-2-6-4(5)7(3)8(9)10;/h3H,2H2,1H3,(H2,5,6);1H |
InChIキー |
HHJMDGPCMIDHNY-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(N1[N+](=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
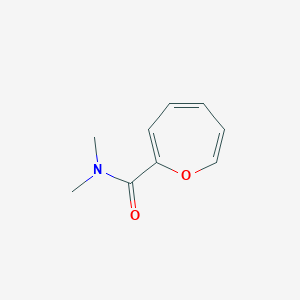
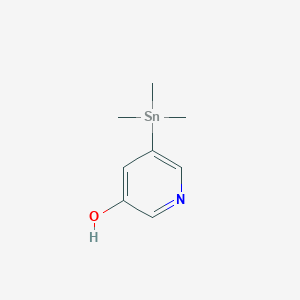
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
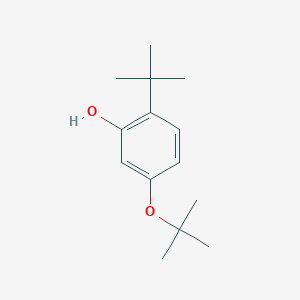
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
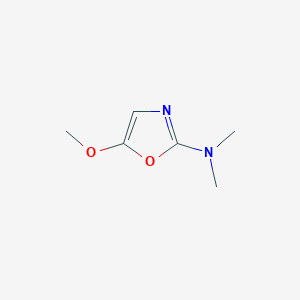


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
